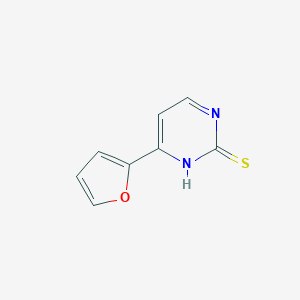

4-(2-Furyl)-2-pyrimidinethiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-(2-Furyl)-2-pyrimidinethiol and its derivatives is often achieved through the reaction of 4-(2-furyl)- and 4-(2-thienyl)pyrimidinium ylides with symmetrically substituted acetylenes. This process involves 1,3-dipolar cycloaddition reactions, generating new furyl- and thienyl-substituted pyrrolo[1,2-c]-pyrimidine derivatives. These reactions are facilitated by generating the pyrimidinium ylides in situ from corresponding quaternary salts in the presence of triethylamine or an epoxide, with the structures of the resulting compounds confirmed through IR and 1H-NMR spectroscopy (Iuhas et al., 2002).

Molecular Structure Analysis

The molecular structure of 4-(2-Furyl)-2-pyrimidinethiol derivatives has been elucidated using various spectroscopic techniques. For instance, the molecular structure of 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine reveals that molecules of this compound are essentially planar and form dimers via hydrogen bonds in the crystal structure, indicating π–π stacking interactions that could influence its chemical reactivity and physical properties (Bukhari et al., 2008).

Chemical Reactions and Properties

4-(2-Furyl)-2-pyrimidinethiol undergoes various chemical reactions, including electrophilic substitution and cycloaddition reactions. These reactions can significantly alter its chemical structure and properties, leading to the formation of compounds with potential pharmacological activities. For example, its furyl and pyrimidinyl groups can participate in the synthesis of pyrrolo[1,2-c]pyrimidine compounds, which are evaluated for their topoisomerase inhibitory activity and cytotoxicity against human cancer cell lines (Basnet et al., 2010).

Physical Properties Analysis

The physical properties of 4-(2-Furyl)-2-pyrimidinethiol derivatives, such as solubility, melting point, and stability, are crucial for their application in different chemical processes and formulations. These properties are often determined experimentally and can vary significantly depending on the specific substituents present on the furyl and pyrimidinyl rings.

Chemical Properties Analysis

The chemical properties of 4-(2-Furyl)-2-pyrimidinethiol, including its reactivity towards various chemical reagents, stability under different conditions, and potential as a precursor for synthesizing more complex molecules, are of significant interest. Its ability to undergo reactions such as nitration, bromination, and cycloaddition highlights its versatility in organic synthesis. Furthermore, density functional theory (DFT) modeling of its derivatives provides insights into their charge transfer materials, indicating potential applications in materials science (Siddiqui & Abdullah, 2018).

Aplicaciones Científicas De Investigación

Synthesis and Stability of Pyrimidinium Ylides

Pyrimidinium ylides, including 4-(2-furyl)-pyrimidinium ylides, have been synthesized through reactions involving 4-(2-furyl)-pyrimidines. These compounds are formed by quaternizing reactions and treated with bases to obtain the ylides. Dipyrimidino-pyrazinic dimers are identified as inactivation products of these ylides, showcasing their potential for further chemical transformations (Iuhas et al., 2001).

Regiochemistry in Cycloaddition Reactions

The regiochemistry of [3+2] dipolar cycloaddition reactions involving 4-(2-furyl)-pyrimidinium ylides has been explored. These reactions yield new furyl-substituted compounds, with structural confirmation via NMR and IR spectra. The study applies perturbation and frontier orbital theories to elucidate the regioselectivity observed in these reactions, demonstrating the nuanced control achievable in the synthesis of complex organic compounds (Iuhas et al., 2001).

Synthesis of Pyrrolo[1,2-c]pyrimidines

New derivatives of furyl- and thienyl-substituted pyrrolo[1,2-c]-pyrimidines have been synthesized through 1,3-dipolar cycloaddition reactions. These syntheses involve 4-(2-furyl)-pyrimidinium ylides and aim to expand the library of pyrimidine-based compounds with potential applications in various fields of chemistry and material science (Iuhas et al., 2002).

Charge Transfer Materials Modeling

4,6-Di(2-furyl)pyrimidine derivatives have been modeled for their potential as efficient charge transfer materials. By elongating the π-backbone and applying a push-pull strategy, researchers aim to reduce the HOMO-LUMO energy gap, enhancing intra-molecular charge transfer. This study anticipates that these derivatives could rival traditional materials like pentacene, indicating the potential for application in electronic and photovoltaic devices (Siddiqui & Abdullah, 2018).

Conformational Analysis of Heterobiaryls

The conformational behavior of 4-(2′-furyl)pyrimidine systems in solution has been studied using native DNA. This research provides insights into the planar conformations of these systems, contributing to the understanding of their structural properties and potential reactivity patterns (Strekowski et al., 1986).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as nitrofurans, have been found to target proteins like aldose reductase . Aldose reductase plays a crucial role in the polyol pathway of glucose metabolism, and its inhibition can have therapeutic effects in conditions like diabetic complications .

Mode of Action

Similar compounds, such as fluorouracil, act by inhibiting enzymes like thymidylate synthase, thereby blocking the synthesis of the pyrimidine thymidylate, a nucleotide required for dna replication . This suggests that 4-(2-Furyl)-2-pyrimidinethiol might interact with its targets in a similar manner, leading to changes at the molecular level that affect cellular functions.

Biochemical Pathways

Furfural, a compound structurally related to 4-(2-furyl)-2-pyrimidinethiol, can be converted into bio-chemicals through chemo- and bio-catalysis . This suggests that 4-(2-Furyl)-2-pyrimidinethiol might also interact with various biochemical pathways, leading to downstream effects that influence cellular functions.

Action Environment

The action, efficacy, and stability of 4-(2-Furyl)-2-pyrimidinethiol can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and its interaction with its targets . Understanding these environmental influences is crucial for optimizing the use of this compound in various applications.

Direcciones Futuras

Propiedades

IUPAC Name |

6-(furan-2-yl)-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c12-8-9-4-3-6(10-8)7-2-1-5-11-7/h1-5H,(H,9,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXHXJRIPUVEGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=NC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384978 |

Source

|

| Record name | 4-(2-Furyl)-2-pyrimidinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Furyl)-2-pyrimidinethiol | |

CAS RN |

190579-95-4 |

Source

|

| Record name | 4-(2-Furyl)-2-pyrimidinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI)](/img/structure/B68223.png)

![Ethyl 4-(methoxyimino)-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68227.png)